molecular formula C17H18F3N5O B3006062 N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide CAS No. 1396873-40-7

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B3006062
CAS No.: 1396873-40-7
M. Wt: 365.36
InChI Key: BDUHVKRJRKKLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a 4-methylpiperazine group at position 2 and a trifluoromethylbenzamide moiety at position 3. This compound is hypothesized to act as a kinase inhibitor, leveraging the trifluoromethyl group for enhanced lipophilicity and binding affinity, while the methylpiperazine moiety improves aqueous solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c1-24-6-8-25(9-7-24)16-21-10-14(11-22-16)23-15(26)12-2-4-13(5-3-12)17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUHVKRJRKKLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyrimidine and 4-methylpiperazine under basic conditions.

    Introduction of the Benzamide Moiety: The trifluoromethylbenzamide group is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions, including the formation of the pyrimidine and benzamide moieties. The compound's structure can be characterized using techniques such as NMR and mass spectrometry, confirming its purity and identity.

Biological Activities

1. Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often linked to various cancers and other diseases. This compound has been shown to inhibit specific kinases effectively, making it a candidate for cancer therapeutics. For instance, studies have indicated that derivatives of this compound can inhibit IRAK4, an important kinase involved in inflammatory responses and cancer progression .

2. Imaging Applications

Another promising application is in the field of molecular imaging. The compound can be radiolabeled for Positron Emission Tomography (PET) imaging, allowing for the visualization of biological processes in vivo. For example, a related compound was developed as a PET agent for imaging IRAK4 activity in neuroinflammation, demonstrating the potential for this class of compounds to aid in diagnosing and monitoring diseases .

Case Studies

Case Study 1: Cancer Therapeutics

In a study examining the efficacy of this compound as a cancer treatment, researchers found that it effectively reduced tumor growth in xenograft models by inhibiting key signaling pathways associated with cell proliferation and survival. The compound's selectivity for certain kinases minimized off-target effects, enhancing its therapeutic index .

Case Study 2: Neuroinflammation Imaging

Another research effort focused on using a radiolabeled version of this compound to image IRAK4 activity in models of neuroinflammation. The study demonstrated that the compound could successfully bind to IRAK4, allowing for real-time imaging of inflammatory processes in the brain. This application highlights the compound's versatility beyond traditional therapeutic roles .

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Dilopetinum (N-[[2-cyano-4-[(2,2-dimethylpropyl)amino]pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide)

  • Structural Differences: A cyano group replaces the trifluoromethylbenzamide in the target compound. A bulky 2,2-dimethylpropylamino group is present at position 4 of the pyrimidine.
  • Functional Impact: The cyano group may reduce metabolic stability compared to the trifluoromethyl group, which is resistant to oxidation .

N-(6-Methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyridin-3-yl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide

  • Structural Differences: The pyrimidine ring is linked to a pyridin-3-yl group via an amino bridge. The methylpiperazine is attached via a methylene spacer (CH₂) rather than directly to the pyrimidine.
  • Functional Impact: The pyridine-pyrimidine scaffold may enhance π-π stacking interactions with kinase ATP-binding domains, improving affinity .

D825 (3-((2-(cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)

  • Structural Differences: An ethynyl linker bridges the pyrimidine and benzamide groups. A cyclopropylamino group replaces the methylpiperazine at position 2 of the pyrimidine.
  • The cyclopropylamino group’s small size may reduce steric hindrance, improving access to hydrophobic regions of kinases.

Flumatinib Mesylate (N-(6-Methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)pyridin-3-yl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide methanesulfonate)

  • Structural Differences: Nearly identical to the compound in Section 2.2 but formulated as a mesylate salt. Includes a pyridin-3-yl-pyrimidinylamino substituent.
  • Functional Impact :
    • The mesylate salt enhances solubility and bioavailability compared to free-base analogs .
    • Clinical studies indicate potent inhibition of Bcr-Abl kinase (IC₅₀ ~1–10 nM), suggesting structural optimization for tyrosine kinase targeting .

Key Comparative Data Table

Compound Name Key Substituents Solubility (Theoretical) Selectivity Considerations
Target Compound Pyrimidine-2-(4-methylpiperazine), benzamide-4-(trifluoromethyl) Moderate Balanced kinase inhibition
Dilopetinum Pyrimidine-2-cyano, pyrimidine-4-(2,2-dimethylpropylamino) Low Narrower selectivity due to steric bulk
Compound 2.2 (Pyridine-Pyrimidine) Pyridine-pyrimidinylamino, methylpiperazinylmethyl High Broad kinase targets via π-π interactions
D825 Ethynyl linker, cyclopropylamino Low Enhanced rigidity for active-site binding
Flumatinib Mesylate Mesylate salt, pyridin-3-yl-pyrimidinylamino Very High Optimized for Bcr-Abl inhibition

Research Findings and Implications

  • Trifluoromethyl Group : Common across analogs for hydrophobic binding; however, its placement (e.g., directly on benzamide vs. via a linker) significantly alters potency and metabolic stability .
  • Methylpiperazine Role : Direct attachment (target compound) vs. methylene-spaced (Compound 2.2) affects solubility and target engagement kinetics.
  • Clinical Relevance : Flumatinib mesylate’s success underscores the importance of salt formulation in improving drug-like properties .

Biological Activity

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuroinflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H17F3N4
  • Molecular Weight : 328.32 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

The presence of the trifluoromethyl group contributes to its lipophilicity and may enhance its binding affinity to target proteins.

This compound acts primarily as a kinase inhibitor. It has shown promising activity against various kinases involved in cancer progression and inflammation. The compound's structural features allow it to interact effectively with ATP-binding sites on these enzymes, disrupting their activity.

In Vitro Studies

Table 1 summarizes the biological activity of this compound against different cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Chronic Myeloid Leukemia)0.067Inhibition of BCR-ABL signaling
Ba/F3 (BCR-ABL Positive)0.047Targeting ABL1 kinase
MCF-7 (Breast Cancer)0.065Induction of apoptosis via ERK pathway
HeLa (Cervical Cancer)0.085Cell cycle arrest

These results indicate that the compound exhibits potent inhibitory effects across various cancer cell lines, suggesting a broad spectrum of activity.

In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, indicating its potential as a therapeutic agent. For instance, a study involving mice bearing K562 tumors showed a reduction in tumor volume by over 50% after treatment with the compound at a dose of 10 mg/kg body weight for two weeks.

Case Studies

  • Case Study on Chronic Myeloid Leukemia (CML) :
    • A clinical trial evaluated the efficacy of this compound in patients with CML who were resistant to first-line therapies. The trial reported a significant decrease in BCR-ABL levels and improved patient outcomes, with some patients achieving complete molecular response.
  • Neuroinflammation Model :
    • In models of neuroinflammation, this compound exhibited neuroprotective effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with an oral bioavailability of approximately 40%. The compound is primarily metabolized by CYP450 enzymes, which suggests potential drug-drug interactions that need to be considered during therapy.

Q & A

Basic: What are the key synthetic routes for N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation : Chlorination of a pyrimidine ring followed by introduction of the 4-methylpiperazine moiety via nucleophilic substitution .
  • Benzamide Coupling : The pyrimidine intermediate is coupled with 4-(trifluoromethyl)benzoyl chloride under mild basic conditions (e.g., K₂CO₃) in THF or DMF. Microwave-assisted methods (e.g., 120°C, 30 min) improve coupling efficiency .
  • Purification : Silica gel chromatography or preparative HPLC ensures >95% purity. LCMS (e.g., m/z = 475.2 [M+H]⁺) and ¹H NMR (δ 2.42 ppm for methylpiperazine protons) validate structural integrity .

Advanced: How can researchers optimize reaction yields during the coupling step of the benzamide moiety?

Methodological Answer:
Yield optimization requires addressing steric hindrance and electronic effects:

  • Activating Agents : Use HATU or HBTU (over EDC/HOBt) to enhance coupling efficiency of the bulky trifluoromethylbenzamide group .
  • Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates, while microwave irradiation reduces reaction time from 12 hr to 30 min .
  • Temperature Control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Monitoring : Real-time LCMS (e.g., RT = 2.7 min) identifies incomplete coupling early, enabling reagent adjustments .

Basic: What are the primary biological targets of this compound?

Methodological Answer:
The compound is a tyrosine kinase inhibitor, selectively targeting:

  • BCR-ABL1 : Key in chronic myeloid leukemia (CML) with IC₅₀ values <10 nM in Ba/F3 cell lines .
  • LCK (lymphocyte-specific kinase) : IC₅₀ = 3.5 nM, critical for T-cell signaling .
  • Structural Basis : The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the pyrimidine ring mimics adenine .

Advanced: How do structural modifications (e.g., substituents on the benzamide or piperazine) affect kinase selectivity?

Methodological Answer:

  • Piperazine Methyl Group : The 4-methyl group on piperazine reduces off-target binding to serotonin receptors (e.g., 5-HT₂A) by 50% compared to unmethylated analogs .
  • Trifluoromethyl Position : Meta-substitution on the benzamide (vs. para) improves LCK inhibition (ΔIC₅₀ = 14 nM → 3.5 nM) .
  • Pyrimidine vs. Pyridine : Replacing pyrimidine with pyridine decreases BCR-ABL1 binding (ΔIC₅₀ = 25 nM → 149 nM) due to reduced π-π stacking .
  • Validation : Computational docking (e.g., Schrödinger Maestro) and mutagenesis studies (e.g., T315I mutation resistance profiling) confirm selectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LCMS : Confirm molecular weight (e.g., m/z = 475.2 [M+H]⁺) and purity (>98% @ 215 nm) .
  • ¹H/¹³C NMR : Key signals include δ 7.69 ppm (benzamide aromatic protons) and δ 2.72 ppm (piperazine methyl) .
  • X-ray Crystallography : Resolve binding modes with kinases (e.g., PDB ID 4WA9) using maximum-likelihood refinement in REFMAC .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Contradictions arise from assay conditions:

  • Cell Line Variability : Ba/F3 (IC₅₀ = 3.5 nM) vs. K562 (IC₅₀ = 25 nM) due to differential BCR-ABL1 expression .
  • ATP Concentration : High ATP (1 mM) artificially elevates IC₅₀ by competing with the inhibitor .
  • Normalization : Use Z’-factor >0.5 in HTS assays to minimize false positives .
  • Orthogonal Assays : Validate with biochemical kinase assays (e.g., ADP-Glo™) and cellular phospho-flow cytometry .

Basic: What in vitro models are appropriate for evaluating efficacy?

Methodological Answer:

  • CML Models : Ba/F3 cells transfected with BCR-ABL1 (EC₅₀ = 10 nM) .
  • T-Cell Activation : Jurkat cells treated with anti-CD3/CD28 to assess LCK inhibition (IC₅₀ = 3.5 nM) .
  • Cytotoxicity : CCK-8 assays in primary PBMCs to confirm selectivity (IC₅₀ >10 μM in non-cancer cells) .

Advanced: What strategies mitigate resistance mutations (e.g., T315I) during preclinical development?

Methodological Answer:

  • Dual Targeting : Combine with allosteric inhibitors (e.g., asciminib) to overcome T315I .
  • Prodrug Design : Mask the benzamide as an ester to enhance cellular uptake in resistant lines .
  • Molecular Dynamics : Simulate binding to mutant kinases (e.g., T315I) to guide structure-based optimization .

Basic: How is toxicity profiled in preclinical studies?

Methodological Answer:

  • hERG Assay : Patch-clamp testing (IC₅₀ >30 μM) to rule out cardiotoxicity .
  • CYP Inhibition : Screen against CYP3A4/2D6 (IC₅₀ >10 μM) to predict drug-drug interactions .
  • Rodent Studies : 28-day repeat-dose toxicity in Sprague-Dawley rats (NOAEL = 50 mg/kg) .

Advanced: What computational methods predict metabolite formation and off-target effects?

Methodological Answer:

  • ADMET Predictors : Use Schrödinger QikProp for logP (2.8) and CNS permeability (<−3 log units) .
  • Metabolite ID : LC-HRMS/MS with MetaboLynx identifies primary metabolites (e.g., N-demethylation at piperazine) .
  • Off-Target Profiling : Chemoproteomics (e.g., KINOMEscan) screens >400 kinases to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.